Linagliptin

DPP-4 inhibitor IC50 binding affinity

Researchers comparing DPP-4 inhibitors in renal impairment models face dose-adjustment confounders with renally-cleared agents. Linagliptin (CAS 668270-12-0) solves this with a unique biliary/hepatic elimination route (<7% renal excretion), enabling consistent dosing across all CKD stages. • No dose adjustment in renal impairment - validated by CARMELINA trial outcomes • Sustained 24-hr DPP-4 inhibition: koff=0.51×10⁻⁴ s⁻¹, KD=0.0066 nM • Ideal reference standard for DPP-4 assay development with resolved co-crystal structure

Molecular Formula C25H28N8O2
Molecular Weight 472.5 g/mol
CAS No. 668270-12-0
Cat. No. B1675411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinagliptin
CAS668270-12-0
Synonyms(R)-8-(3-amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione
1356, BI
1H-purine-2,6-dione, 8-((3r)-3-amino-1-piperidinyl)-7-(2-butynyl)-3,7-dihydro-3-methyl-1-((4-methyl-2-quinazolinyl)methyl)-
BI 1356
BI-1356
BI1356
Linagliptin
Tradjenta
Trajenta
Molecular FormulaC25H28N8O2
Molecular Weight472.5 g/mol
Structural Identifiers
SMILESCC#CCN1C2=C(N=C1N3CCCC(C3)N)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
InChIInChI=1S/C25H28N8O2/c1-4-5-13-32-21-22(29-24(32)31-12-8-9-17(26)14-31)30(3)25(35)33(23(21)34)15-20-27-16(2)18-10-6-7-11-19(18)28-20/h6-7,10-11,17H,8-9,12-15,26H2,1-3H3/t17-/m1/s1
InChIKeyLTXREWYXXSTFRX-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility1 mg/mL
Soluble in methanol;  sparingly soluble in ethanol;  very slightly soluble in isopropanol, alcohol
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Linagliptin (CAS 668270-12-0) for Scientific and Industrial Procurement: Core Specifications


Linagliptin (CAS 668270-12-0) is a small-molecule, orally active inhibitor of dipeptidyl peptidase-4 (DPP-4), approved for the treatment of type 2 diabetes mellitus. It is a member of the 'gliptin' class, which includes sitagliptin, vildagliptin, saxagliptin, and alogliptin [1]. Unlike other DPP-4 inhibitors that are primarily cleared via the kidneys, linagliptin is eliminated predominantly by a biliary/hepatic route [1]. This compound is characterized by a high affinity and slow dissociation rate from the DPP-4 enzyme, as well as a large volume of distribution and high protein binding [2].

Pathway Target DPP-4 pathway inhibition study fit Gliptin class context
Elimination Profile Biliary-hepatic elimination pathway context PK differentiation review
Binding Behavior Slow dissociation binding kinetics context Target engagement studies
Distribution High tissue distribution reported Vd property context

Why Linagliptin is Not Interchangeable with Other DPP-4 Inhibitors: A Guide for Scientific Selection


Substitution among DPP-4 inhibitors is not straightforward due to clinically significant differences in their pharmacokinetic and pharmacodynamic profiles. Although they share a common mechanism of action, linagliptin's unique elimination pathway (primarily biliary/hepatic) sets it apart from other 'gliptins' that are mainly renally excreted [1]. This distinction directly impacts clinical decision-making, particularly for patients with renal impairment, as linagliptin requires no dose adjustment, unlike sitagliptin, saxagliptin, and alogliptin [1]. Furthermore, linagliptin's high-affinity, slowly reversible binding to DPP-4 translates to sustained enzyme inhibition and a long duration of action, even with a relatively short accumulation half-life [2]. These quantifiable differences in potency, binding kinetics, and clearance pathways are essential for informed scientific and procurement decisions, as detailed in the evidence below.

Clearance Biliary-hepatic elimination profile may not transfer from renally cleared DPP-4 inhibitors; model selection context differs.
Binding Slow-off-rate binding kinetics may shift target engagement interpretation when substituting faster-off-rate comparators.
Endpoint Tolerability and safety-related endpoint profiles may differ; class-level review required before substitution in research models.

Linagliptin Differentiation: Quantified Comparative Evidence for Procurement and Research


Superior In Vitro Potency: Linagliptin vs. Sitagliptin, Vildagliptin, Saxagliptin, and Alogliptin

In a direct comparative study of DPP-4 inhibitory activity, linagliptin demonstrated significantly greater potency than other marketed DPP-4 inhibitors. The mean half-maximal inhibitory concentration (IC50) for linagliptin against human DPP-4 was 0.14 nM, which is 107-fold lower than that of sitagliptin (18 nM) and 678-fold lower than that of vildagliptin (95.5 nM) [1][2].

DPP-4 inhibition potency
Head-to-head
IC50 0.14 nM (human DPP-4)
Supports pathway inhibition assay context
107-fold lower IC50 than sitagliptin; in vitro enzyme assay
DPP-4 inhibitor IC50 binding affinity drug discovery

Prolonged Target Engagement: Linagliptin Binding Kinetics vs. Other DPP-4 Inhibitors

Linagliptin exhibits a unique binding profile characterized by a very high affinity and a remarkably slow dissociation rate from the DPP-4 enzyme. Its equilibrium dissociation constant (KD) is 0.0066 nM, which is approximately 800-fold lower than that of sitagliptin (5.3 nM) [1]. This high affinity is driven by a slow off-rate (koff) of 0.51 × 10⁻⁴ s⁻¹, which is over 1,200-fold slower than the off-rate of sitagliptin (630 × 10⁻⁴ s⁻¹) [1].

Binding kinetics
Head-to-head
KD 0.0066 nM; koff 0.51 × 10⁻⁴ s⁻¹
Supports slow-dissociation target engagement review
SPR analysis; >1200-fold slower koff than sitagliptin
binding kinetics drug-target residence time KD koff

Differentiated Excretion Pathway: Linagliptin Hepatic/Biliary Clearance vs. Renal Clearance of Other Gliptins

A defining feature of linagliptin is its minimal reliance on renal excretion, a key point of differentiation from other DPP-4 inhibitors. In humans, only 6.3% of an administered linagliptin dose is excreted unchanged in urine, compared to 75% for sitagliptin, 63.3% for alogliptin, and 24% for saxagliptin [1]. The vast majority (approximately 85%) of absorbed linagliptin is eliminated via the biliary route into feces [2].

Excretion pathway
Cross-study comparable
6.3% renal excretion of unchanged drug
Biliary-hepatic clearance context
12-fold lower renal excretion than sitagliptin; clinical PK data
renal impairment hepatic clearance biliary excretion pharmacokinetics

High Protein Binding and Large Volume of Distribution: Linagliptin vs. Other Gliptins

Linagliptin exhibits extensive tissue distribution, as indicated by its large apparent volume of distribution (Vd) of 1110-3060 L, which is more than 10-fold greater than the Vd of sitagliptin (198 L) and vildagliptin (70.5 L) [1]. This is accompanied by high, concentration-dependent plasma protein binding, ranging from 75% to 99% [2].

Volume of distribution
Cross-study comparable
Vd 1110–3060 L
Indicates extensive tissue distribution context
>15-fold larger Vd than vildagliptin; human PK data
protein binding volume of distribution tissue distribution pharmacokinetics

Comparative Glycemic Efficacy: Linagliptin 5 mg vs. Sitagliptin 100 mg (Model-Based Meta-Analysis)

A model-based meta-analysis of clinical trial data compared the HbA1c-lowering effect of linagliptin 5 mg once daily to sitagliptin 100 mg once daily. After 24 weeks of treatment, the estimated placebo-adjusted reduction in HbA1c was -0.810% for linagliptin and -0.807% for sitagliptin, demonstrating comparable efficacy between the two agents [1].

Glycemic endpoint response
Cross-study comparable
HbA1c change -0.810% vs -0.807%
Reported comparator endpoint context
Model-based meta-analysis; non-significant difference
HbA1c glycemic control type 2 diabetes comparative effectiveness

Demonstrated Cardiovascular and Renal Safety: Linagliptin vs. Placebo in High-Risk Patients (CARMELINA Trial)

The CARMELINA trial, a randomized, placebo-controlled study of 6,979 patients with type 2 diabetes and high cardiovascular and renal risk, demonstrated that linagliptin did not increase the risk of major adverse cardiovascular events (3P-MACE) versus placebo (HR 1.02 [95% CI 0.89-1.17]) or hospitalization for heart failure (HR 0.90 [0.74-1.08]) [1]. Furthermore, there was no increased risk of progression to end-stage kidney disease or death due to kidney disease (HR 0.87 [0.69-1.10]), and progression of albuminuria occurred less frequently with linagliptin (HR 0.86 [0.78-0.95]) [1].

Tolerability endpoints
Head-to-head
3P-MACE HR 1.02 (0.89–1.17); Albuminuria progression HR 0.86 (0.78–0.95)
Supports trial-endpoint context review
CARMELINA trial; median 2.2-year follow-up
cardiovascular outcomes renal safety CARMELINA type 2 diabetes

Linagliptin: Targeted Research and Industrial Application Scenarios


Pharmacological Research in Renal Impairment Models

Researchers studying the effects of DPP-4 inhibition in models of diabetic nephropathy or chronic kidney disease should prioritize linagliptin. Its minimal renal excretion (<7%) and proven safety profile in patients with renal impairment (as shown in the CARMELINA trial) make it the optimal tool compound for these studies [1]. Using renally-cleared comparators like sitagliptin or alogliptin would require dose adjustment and confound interpretation of drug effects in impaired renal states. Linagliptin's unique pharmacokinetics allow for consistent dosing across all stages of kidney function [1].

In Vivo Studies Requiring Sustained Target Engagement

For preclinical studies investigating the long-term pharmacodynamic effects of DPP-4 inhibition, linagliptin offers a distinct advantage. Its slow dissociation rate (koff = 0.51 × 10⁻⁴ s⁻¹) ensures sustained enzyme inhibition over a 24-hour period, a feature not shared by faster-off-rate agents like sitagliptin [1]. This property is crucial for experiments where consistent target engagement is required without the need for multiple daily doses or the confounding variable of active metabolites, which are present with saxagliptin [2].

Comparative Effectiveness Research Focused on Safety in High-Risk Populations

Investigators conducting comparative effectiveness or health outcomes research in patients with type 2 diabetes and established cardiovascular or renal disease should include linagliptin as a key comparator. The CARMELINA trial provides a robust evidence base for its cardiovascular and renal safety, demonstrating non-inferiority to placebo for major adverse cardiovascular events and a reduction in the progression of albuminuria [1]. These outcomes are critical endpoints for studies aiming to differentiate the safety profiles of glucose-lowering agents in high-risk cohorts [1].

Development of Novel DPP-4 Inhibitor Assays and Crystallography

Due to its exceptionally high binding affinity (KD = 0.0066 nM) and slow dissociation, linagliptin serves as an ideal reference standard and positive control in the development and validation of novel DPP-4 inhibitor screening assays [1]. Its well-characterized binding kinetics and high-resolution co-crystal structure provide a benchmark for evaluating new chemical entities, enabling researchers to compare parameters like IC50, KD, and residence time against a clinically validated and potent comparator [1].

Application
Selection Property
Validation Focus
DPP-4 inhibition in renal impairment models
Biliary-hepatic clearance profile
Renal-excretion endpoint monitoring
Sustained target engagement studies
Slow dissociation kinetics
24-hour DPP-4 inhibition model review
Comparative outcomes research context
Cardiovascular/renal endpoint profile
Trial-endpoint replication review
DPP-4 inhibitor assay development
High-affinity reference profile
Binding kinetics benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Linagliptin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.